B1578542 Nigrocin-2ISb

Nigrocin-2ISb

Cat. No.: B1578542
Attention: For research use only. Not for human or veterinary use.
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Description

Nigrocin-2ISb is a synthetic antimicrobial peptide originally isolated from the skin secretion of the endangered Japanese frog, Odorrana ishikawae . This cationic peptide consists of 21 amino acids (Sequence: GILGTVFKAGKGIVCGLTGLC) and demonstrates broad-spectrum growth inhibitory activity against a range of microorganisms, making it a compound of interest for innate immunity and antimicrobial research . In laboratory studies, this compound has shown potent, quantifiable antimicrobial activity. It is especially effective against Gram-positive bacteria, including Staphylococcus aureus (MIC=3.1 µM) and the clinically significant methicillin-resistant S. aureus (MRSA) (MIC=12.5 µM) . The peptide also exhibits activity against the Gram-negative bacterium Escherichia coli (MIC=50 µM), the Gram-positive Bacillus subtilis (MIC=12.5 µM), and the fungus Candida albicans (MIC=50 µM) . As a member of the nigrocin family, its mechanism of action is believed to involve interaction with microbial membranes, leading to membrane disruption and cell death . This compound is supplied as a lyophilized powder with a purity of >95% . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

bioactivity

Antibacterial, Antifungal

sequence

GILGTVFKAGKGIVCGLTGLC

Origin of Product

United States

Discovery, Isolation, and Identification of Nigrocin 2isb

Application of Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique that plays a pivotal role in the isolation of individual peptides from the complex mixture obtained from the initial extraction. researchgate.netkuleuven.be The partially purified extract from the Sep-Pak cartridge is subjected to reversed-phase UPLC. nih.gov This technique separates molecules based on their hydrophobicity. A common setup utilizes a C18 column, where a gradient of an organic solvent, such as acetonitrile (B52724) containing a small percentage of trifluoroacetic acid, is used to elute the peptides. nih.gov Each peptide will have a characteristic retention time on the column, allowing for their separation into distinct fractions.

Specific Origin from Odorrana ishikawae and Related Odorrana Frog Species

Implementation of Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Peptide Fractionation and Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weights of the separated peptides and elucidating their amino acid sequences.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique that is particularly well-suited for the analysis of peptides and proteins. tandfonline.comspringernature.com In this method, the peptide fractions collected from the UPLC are mixed with a matrix material and spotted onto a target plate. tandfonline.com A laser is then used to irradiate the spot, causing the desorption and ionization of the peptide molecules. The time it takes for these ions to travel through a flight tube to a detector is measured, which is directly proportional to their mass-to-charge ratio. This allows for the precise determination of the molecular mass of the isolated peptides. nih.gov The molecular mass of Nigrocin-2ISb has been determined to be 2,006.5 Da using this method. uniprot.org

The integration of UPLC with MALDI-TOF MS provides a rapid and comprehensive profile of the peptides present in the amphibian skin secretion, a process often referred to as peptidomics. tandfonline.com The primary structure of this compound was further confirmed through tandem mass spectrometry (MS/MS) fragmentation, which breaks the peptide into smaller fragments to determine the amino acid sequence. researchgate.netkuleuven.be

Implementation of Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Peptide Fractionation and Analysis

Molecular Identification via Precursor cDNA Cloning and Sequence Elucidation

The molecular identification of this compound, an antimicrobial peptide isolated from the endangered Ishikawa's frog (Odorrana ishikawae), represents a significant achievement in the field of peptidomics. nih.govuniprot.org The process relied on advanced biochemical and molecular biology techniques to determine its precise amino acid sequence and understand its genetic origin. This was accomplished by cloning the complementary DNA (cDNA) that encodes its precursor protein and subsequently elucidating the mature peptide's sequence. nih.gov The precursor protein was found to have a typical structure for such peptides, including a signal peptide, an N-terminal acidic spacer domain, a Lys-Arg processing site for enzymatic cleavage, and the sequence of the final, active antimicrobial peptide at the C-terminus. nih.gov

De novo peptide sequencing is the process of deriving a peptide's amino acid sequence directly from its tandem mass spectrometry (MS/MS) data without relying on a sequence database. This approach is fundamental for the characterization of entirely new peptides, such as those discovered in unique biological sources like amphibian skin. taylorandfrancis.comnih.gov The primary tool for this is tandem mass spectrometry (MS/MS), a technique that involves multiple steps of mass analysis. taylorandfrancis.commdpi.com

In a typical workflow, peptides are first ionized and separated by their mass-to-charge ratio. Selected peptide ions are then fragmented by collision with an inert gas, and the masses of the resulting fragments are measured in a second stage of mass analysis. The fragmentation typically occurs at the peptide bonds, creating a series of fragment ions. By analyzing the mass differences between consecutive peaks in the fragment ion series, the amino acid sequence can be reconstructed. mdpi.com While powerful, the automated interpretation of individual MS/MS spectra for unknown proteins has historically been a significant challenge. nih.gov

Modern mass spectrometry methods, including Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron-Transfer Dissociation (ETD), provide complementary fragmentation data that enhances the accuracy of de novo sequencing and helps to distinguish between isobaric amino acids like leucine (B10760876) and isoleucine. mdpi.com

Table 1: Key Mass Spectrometry Techniques in Peptide Sequencing

Technique Description Primary Application
Tandem MS (MS/MS) Involves multiple rounds of mass analysis, typically to fragment a selected peptide ion and analyze its fragments. taylorandfrancis.com Core technique for determining amino acid sequence.
Collision-Induced Dissociation (CID) A fragmentation method where ions are accelerated and collided with neutral gas molecules. mdpi.com Generates primarily b- and y-type fragment ions for sequence determination.
Electron-Transfer Dissociation (ETD) A fragmentation method that involves transferring an electron to a multiply charged peptide ion, causing fragmentation. mdpi.com Preserves post-translational modifications and is effective for longer peptides.

| Liquid Chromatography (LC) | A separation technique used to separate complex mixtures of peptides before they enter the mass spectrometer. nih.gov | Reduces sample complexity and allows for the analysis of individual peptides. |

A powerful strategy for identifying novel peptides in complex biological mixtures, like the skin secretions of frogs, is the integration of "shotgun" cDNA cloning with tandem mass spectrometry (MS/MS) sequencing. researchgate.net This integrated approach was instrumental in the structural elucidation of Nigrocin-2 (B1578548) peptides and their homologues from various Chinese Odorrana frogs. researchgate.net

The process begins with the creation of a cDNA library from messenger RNA (mRNA) extracted from the source, in this case, the frog's skin secretion. This "shotgun" approach involves cloning all the expressed cDNAs, creating a genetic snapshot of the peptides being produced. researchgate.net By sequencing these clones, researchers can deduce the full amino acid sequences of the precursor proteins. nih.gov

From the precursor sequence, the putative structure of the mature, bioactive peptide can be predicted based on known cleavage sites. researchgate.net The final and crucial step is to verify this predicted sequence using tandem mass spectrometry (MS/MS) on the naturally isolated peptide. This dual approach provides a robust method for discovering and confirming the primary structures of novel peptides, even when no prior sequence information is available in databases. researchgate.net This strategy has been successfully applied to identify a range of Nigrocin-2 homologues. researchgate.netresearchgate.netlongdom.org

Table 2: Selected Nigrocin-2 Homologues Identified via Integrated Methods

Peptide Name Source Organism Reference
This compound Odorrana ishikawae nih.gov
Nigrocin-2LVa / -b Odorrana livida researchgate.netlongdom.org
Nigrocin-2SCa / -b / -c Odorrana schmackeri researchgate.netlongdom.org
Nigrocin-2VB Odorrana versabilis researchgate.netlongdom.org
Nigrocin-2HJ Odorrana hejiangensis researchgate.netlongdom.org

| Nigrocin-2GRa / -c | Odorrana grahami | researchgate.net |

Peptidomics is the comprehensive, high-throughput study of the full complement of peptides in a biological sample. nih.govnih.gov It provides a powerful framework for discovering novel bioactive peptides and characterizing their structures and functions. The identification of this compound is a direct result of peptidomic investigation, which moves beyond studying single molecules to analyzing the entire "peptidome" of a specific tissue or secretion. nih.gov

The core of most peptidomic workflows is the combination of a separation technique, most often high-performance liquid chromatography (HPLC), with mass spectrometry (LC-MS). nih.gov This hyphenated technique can handle the chemically complex mixtures and the wide range of peptide concentrations typically found in biological samples. nih.gov

The general peptidomics workflow for novel peptide discovery involves several key stages:

Sample Preparation: Optimized extraction and isolation of peptides from complex biological matrices. nih.gov

Separation: Chromatographic separation of the peptide mixture to reduce complexity before analysis. nih.gov

Mass Spectrometry Analysis: Detection of peptide masses (MS) and selection of peptides for fragmentation and sequencing (MS/MS). researchgate.net

Bioinformatics: Using specialized computational tools to interpret the vast amount of data generated, perform de novo sequencing, and identify post-translational modifications. nih.govcreative-proteomics.com

This systematic approach facilitates the discovery of entirely new peptide families and provides insights into their physiological roles, as demonstrated by the characterization of the diverse antimicrobial peptides, including this compound, from frog skin. nih.govresearchgate.net

Table of Compounds Mentioned

Compound Name
This compound
Esculentin-1ISa
Esculentin-1ISb
Esculentin-2ISa
Palustrin-2ISa
Brevinin-2ISa
Brevinin-2ISb
Brevinin-2ISc
Nigrocin-2ISa
Nigrocin-2LVa
Nigrocin-2LVb
Nigrocin-2SCa
Nigrocin-2SCb
Nigrocin-2SCc
Nigrocin-2VB
Nigrocin-2HJ
Nigrocin-2GRa
Nigrocin-2GRc
Leucine

Structural Elucidation and Conformational Features of Nigrocin 2isb

Primary Structure Determination and Amino Acid Sequence Analysis

Nigrocin-2ISb is a member of the nigrocin-2 (B1578548) family of antimicrobial peptides, which are commonly found in the skin secretions of various Asian ranid frogs. researchgate.net It was first isolated from the endangered Japanese frog species, Odorrana ishikawae. nih.gov The primary structure of a protein, which is the linear sequence of its amino acids, is fundamental to its three-dimensional shape and function. savemyexams.com

The determination of this compound's primary structure was achieved through a combination of molecular cloning and Edman degradation sequencing. nih.gov The peptide consists of 23 amino acid residues. researchgate.net A notable characteristic of the nigrocin-2 family, including this compound, is the absence of proline residues, which distinguishes them from many other short antimicrobial peptides. researchgate.net The lack of proline, an amino acid known to introduce kinks, suggests a potentially more uniform secondary structure. researchgate.netwikipedia.org The complete amino acid sequence for this compound is detailed in the table below.

Amino Acid Sequence of this compound
GLLSKVLGVGKKVLCGVSGLC
Source: UniProt uniprot.org

Investigation of Post-Translational Modifications and Their Structural Implications

Post-translational modifications are crucial enzymatic alterations to a peptide after its initial synthesis, which can significantly impact its structure and function.

Analysis of C-Terminal Amidation

C-terminal amidation is a common post-translational modification in many amphibian antimicrobial peptides. researchgate.net This process, where the C-terminal carboxyl group is converted to an amide, often involves a glycine (B1666218) residue that serves as the substrate for the enzyme peptidyl-glycine alpha-amidating monooxygenase. researchgate.net While many peptides in the brevinin and temporin families exhibit C-terminal amidation, often in place of the 'Rana box' motif, this compound retains the cyclic 'Rana box' structure at its C-terminus. nih.govresearchgate.net The presence of the 'Rana box' suggests that C-terminal amidation, in the typical sense of replacing the cyclic domain, does not occur in this compound.

Conformational Analysis and Secondary Structure Prediction

The biological activity of peptides like this compound is intrinsically linked to their three-dimensional conformation, which is largely dictated by their primary amino acid sequence.

Prediction and Experimental Probing of Alpha-Helical Propensities

Antimicrobial peptides frequently adopt an amphipathic alpha-helical secondary structure upon interacting with microbial membranes. mdpi.com This conformation, with distinct hydrophobic and hydrophilic faces, is crucial for their membrane-disrupting activity. The propensity of a peptide to form an alpha-helix can be predicted by analyzing its amino acid sequence. arxiv.orgresearchgate.netnih.gov Online tools such as PEP-FOLD and HeliQuest can be used to model these secondary structures. mdpi.comcnrs.fr

Amino acids have varying propensities to be part of an alpha-helix. wikipedia.orgnih.gov Alanine (B10760859) and leucine (B10760876) are considered strong helix-formers, while proline and glycine are known as helix-breakers. wikipedia.org An analysis of the this compound sequence reveals a high content of helix-promoting residues like leucine and lysine, suggesting a strong tendency to form an alpha-helical structure. The absence of proline further supports this prediction. researchgate.net While specific experimental data from techniques like circular dichroism for this compound is not detailed in the provided context, the high sequence similarity to other nigrocin-2 peptides, which are known to form alpha-helices, strongly suggests a similar conformation. researchgate.net

Amino Acid Propensity for Alpha-Helix Formation
Alanine (A)High
Leucine (L)High
Lysine (K)High
Glycine (G)Low (helix breaker)
Proline (P)Very Low (helix breaker)
Source: Wikipedia wikipedia.org

Comparative Structural Analysis with Nigrocin Homologues and Related Antimicrobial Peptides

This compound is a member of the extensive nigrocin-2 family of antimicrobial peptides (AMPs), which are predominantly found in the skin secretions of various Asian frog species of the Odorrana genus. capes.gov.brnih.govnih.gov A comparative analysis of this compound with its homologues and other related AMPs reveals conserved structural motifs and key differences that influence their biological activity.

The primary structure of this compound was elucidated from the skin of the endangered frog, Odorrana ishikawae. nih.gov Like other members of the nigrocin-2 family, it is a cationic peptide. nih.gov A defining characteristic of this compound and its close relatives is the presence of a C-terminal cyclic heptapeptide (B1575542) domain, commonly referred to as the "Rana box". nih.govresearchgate.net This motif, formed by a disulfide bond between two cysteine residues, is a hallmark of many antimicrobial peptides isolated from the Ranidae family. researchgate.netfrontiersin.orgmdpi.com

Structurally, nigrocin-2 peptides, including by extension this compound, are known to adopt an amphipathic α-helical conformation, particularly in membrane-mimicking environments such as trifluoroethanol (TFE) solutions or in the presence of sodium dodecyl sulfate (B86663) (SDS) micelles. nih.govmdpi.com This amphipathic helix, with its segregated hydrophilic and hydrophobic faces, is a critical feature for the membrane-disrupting activity typical of many AMPs. nih.govwikipedia.org The α-helix of nigrocin-2 has been shown to span from residue 3 to 18. nih.gov

Comparison with Nigrocin Homologues

The nigrocin-2 family is diverse, with numerous homologues identified in different frog species. nih.govresearchgate.net These peptides share a conserved precursor structure, which includes a signal peptide, an N-terminal acidic spacer, a processing site, and the C-terminal antimicrobial peptide sequence. nih.gov While they maintain a general structural framework, variations in the amino acid sequence lead to differences in physicochemical properties like charge and hydrophobicity, which can modulate their activity spectrum. mdpi.comrjeid.com For instance, this compound was isolated alongside Nigrocin-2ISa from Odorrana ishikawae, and other homologues include Nigrocin-2SCa, -2SCb, and -2SCc from Odorrana schmackeri and Nigrocin-2LVa and -2LVb from Odorrana livida. nih.govresearchgate.net A key differentiator among some nigrocin-2 peptides is the absence of proline residues, which distinguishes them from other AMP families. researchgate.net

Table 1: Comparison of this compound with Selected Nigrocin Homologues

Peptide NameOrigin SpeciesAmino Acid Sequence
This compound Odorrana ishikawaeGILSGILGAGKK IVCGLSGLC
Nigrocin-2ISa Odorrana ishikawaeGILSGILGAGKS IVCGLSGLC
Nigrocin-2SCa Odorrana schmackeriGILSGILGAGKS LVCGLSGLC
Nigrocin-2SCb Odorrana schmackeriGILSGVLGMGKK IVCGLSGLC
Nigrocin-2GRb Odorrana grahamiGLFGKILGVGKK VLCGLSGMC

Data sourced from multiple studies. nih.govresearchgate.net The sequences highlight variations in amino acid residues.

Comparison with Related Antimicrobial Peptides

Brevinin Family: Peptides in the brevinin-1 (B586460) and brevinin-2 (B1175259) families also possess the C-terminal "Rana box" and form amphipathic α-helices. researchgate.netmdpi.com Brevinin-2 peptides, in particular, have been found alongside nigrocin-2 peptides in the same species. For example, Brevinin-2ISa, -2ISb, and -2ISc were co-isolated with Nigrocin-2ISa and -2ISb. nih.gov While structurally related, brevinins can exhibit different activity profiles. mdpi.com

Palustrin Family: Palustrin-2 peptides are another group of "Rana box" AMPs. mdpi.com Like nigrocins, they demonstrate broad-spectrum antimicrobial activity. nih.gov Studies on palustrin-2 analogues have shown that the "Rana box" itself may not always be essential for antimicrobial action, though it often plays a role in stabilizing the helical structure. mdpi.com

Esculentin Family: Esculentin peptides, also found in Odorrana ishikawae, represent another class of related AMPs containing the C-terminal cyclic domain. nih.gov

The common structural theme among these peptide families is the formation of a cationic, amphipathic α-helix, which allows them to interact with and disrupt the negatively charged membranes of microorganisms. mdpi.comwikipedia.org The variations in sequence, length, and charge contribute to the diversity of their antimicrobial spectra. mdpi.comrjeid.com

Table 2: Structural Features of this compound and Related AMP Families

Peptide FamilyRepresentative MemberKey Structural FeaturesCommon Conformation
Nigrocin-2 This compoundC-terminal "Rana box"; No proline residues. nih.govresearchgate.netAmphipathic α-helix. nih.govmdpi.com
Brevinin-2 Brevinin-2ISbC-terminal "Rana box". nih.govAmphipathic α-helix. mdpi.com
Palustrin-2 Palustrin-2ISaC-terminal "Rana box". nih.govmdpi.comAmphipathic α-helix. mdpi.com
Esculentin-1 Esculentin-1ISaC-terminal "Rana box". nih.govα-helical. explorationpub.com

Biosynthetic Pathways and Genetic Encoding of Nigrocin 2isb

Cloning and Characterization of cDNA Encoding the Nigrocin-2ISb Precursor

The genetic blueprint for this compound is encoded in complementary DNA (cDNA), which has been successfully cloned and characterized from the skin of the endangered frog, Odorrana ishikawae. cnjournals.comnih.govscience.gov This process typically involves the extraction of messenger RNA (mRNA) from the frog's skin, followed by reverse transcription to create a cDNA library. A "shotgun" cloning approach, which utilizes the highly conserved nucleotide sequences in the signal peptide-encoding regions of amphibian defensive peptide precursors, has proven effective in identifying novel peptide-encoding cDNAs, including that of this compound. researchgate.net

Analysis of the cloned cDNA reveals the complete open reading frame that codes for the this compound precursor protein. nih.govresearchgate.net This precursor is a larger polypeptide that undergoes several processing steps to yield the mature, active peptide. The deduced amino acid sequence from the cDNA matches the sequence determined through traditional protein sequencing methods, confirming the accuracy of the cloned gene. researchgate.net The primary structure of this compound shows a close evolutionary relationship with nigrocin peptides found in other Asian odorous frogs, such as Odorrana grahami and Odorrana hosii. cnjournals.comnih.govscience.gov

Analysis of Precursor Protein Domain Organization

The precursor protein of this compound exhibits a characteristic modular structure, a common feature among amphibian antimicrobial peptides. cnjournals.comnih.govresearchgate.net This organization consists of distinct domains that each play a specific role in the synthesis, processing, and secretion of the mature peptide. The typical architecture includes a signal peptide, an N-terminal acidic spacer domain, and the C-terminal antimicrobial peptide sequence. cnjournals.comnih.gov

Identification and Role of the Signal Peptide

Located at the N-terminus of the precursor protein, the signal peptide is a short sequence of approximately 22 amino acid residues. researchgate.net This hydrophobic segment acts as a molecular "zip code," directing the nascent polypeptide chain into the endoplasmic reticulum for secretion. The signal peptide sequences of precursors for ranid frog antimicrobial peptides, including this compound, show a high degree of sequence similarity. researchgate.netresearchgate.net This conservation has been instrumental in the design of degenerate primers for the successful cloning of related peptide cDNAs. researchgate.net Following its guidance role, the signal peptide is cleaved off from the rest of the precursor protein during its transit through the secretory pathway.

Characterization of the N-Terminal Acidic Spacer Domain

Following the signal peptide is the N-terminal acidic spacer domain. cnjournals.comnih.govscience.govscience.gov This region is characterized by the presence of several acidic amino acid residues, such as aspartic and glutamic acid. researchgate.net The acidic nature of this spacer is thought to play a role in preventing the premature activity of the cationic antimicrobial peptide within the host's own cells. It may also be involved in the correct folding and processing of the precursor protein.

Delineation of Lysine-Arginine Processing Sites

A crucial feature of the precursor protein is the presence of specific cleavage sites that are recognized by processing enzymes. In the case of this compound and many other amphibian antimicrobial peptides, this is a dibasic Lysine-Arginine (Lys-Arg or K-R) processing site. cnjournals.comnih.govresearchgate.net This site is located at the junction between the N-terminal acidic spacer domain and the C-terminal antimicrobial peptide sequence. cnjournals.comnih.gov Proprotein convertases, a family of enzymes, recognize and cleave at this specific site to release the mature, active this compound peptide. researchgate.net In some related peptides, alternative processing sites like Asn-Arg (N-R) have also been observed. researchgate.net

Mechanisms of Post-Translational Processing and Maturation of this compound

The journey from the initial precursor protein to the final, biologically active this compound peptide involves a series of essential post-translational modifications. After the signal peptide is cleaved, the precursor protein is further processed by proprotein convertases that recognize and cut at the Lys-Arg site, liberating the mature peptide. cnjournals.comnih.govresearchgate.net

A key feature of this compound is the formation of an intramolecular disulfide bond. cpu-bioinfor.org This covalent linkage occurs between two cysteine residues within the peptide chain, creating a cyclic structure. cpu-bioinfor.org This cyclization is crucial for the peptide's stability and its antimicrobial activity. The formation of this disulfide bridge is a common post-translational modification found in many amphibian defense peptides. researchgate.net

Gene Expression Profiling in Amphibian Granular Glands

The synthesis of this compound is localized to specialized granular glands present in the skin of the frog. researchgate.net These glands are responsible for producing and storing a complex cocktail of bioactive molecules, including antimicrobial peptides, which are released in response to stress or injury. researchgate.net Gene expression studies, often utilizing techniques like reverse transcription-polymerase chain reaction (RT-PCR) with primers designed from conserved signal peptide regions, have confirmed the expression of the this compound gene in the skin. researchgate.net The presence of the corresponding peptide in skin secretions, confirmed by mass spectrometry and protein sequencing, provides direct evidence of the gene's expression and the subsequent translation and processing of the precursor protein within these specialized glands. researchgate.netresearchgate.net

Molecular Mechanisms of Action of Nigrocin 2isb Against Target Organisms

Interaction with Microbial Cell Membranes and Cell Walls

The initial and most critical step in Nigrocin-2ISb's antimicrobial action is its interaction with the surface of the target microbe. researchgate.net The peptide selectively targets microbial cells, a feature attributed to the fundamental differences in membrane composition between prokaryotic and eukaryotic cells. researchgate.netfrontiersin.org Bacterial membranes are rich in negatively charged components like phosphatidylglycerol, cardiolipin, and, in the case of Gram-negative bacteria, lipopolysaccharides (LPS) in the outer membrane. researchgate.netfrontiersin.org This anionic nature provides a strong electrostatic attraction for the cationic this compound peptide. frontiersin.org

While the precise mechanism of action for this compound is not fully elucidated, its microbicidal effect is widely believed to result from its ability to permeabilize and disrupt the cell membrane. researchgate.netlongdom.org This process generally follows established models for AMPs, such as pore formation or the carpet model. researchgate.net The initial binding of peptide monomers to the membrane surface is followed by an accumulation until a threshold concentration is reached, at which point the membrane's integrity is compromised. nih.gov

Pore Formation (Barrel-Stave or Toroidal): In these models, the peptides insert themselves into the lipid bilayer, forming transmembrane channels or pores. In the "barrel-stave" model, peptides aggregate like the staves of a barrel to form a pore. In the "toroidal pore" model, the peptides and lipid head groups bend inward, creating a continuous channel lined by both the peptides and the lipid molecules. This pore formation leads to the leakage of ions and essential metabolites, dissipating the membrane potential and ultimately causing cell death. researchgate.net

Carpet Model: In this model, the peptides accumulate on the surface of the microbial membrane, oriented parallel to the lipid bilayer, resembling a "carpet". Once a critical concentration is achieved, the peptides cause a detergent-like disruption of the membrane, leading to its complete disintegration into micelle-like structures without forming discrete pores.

The specific model that this compound follows is likely dependent on factors such as its concentration and the specific lipid composition of the target membrane.

Table 1: Mechanistic Models of Membrane Disruption by Antimicrobial Peptides

ModelDescriptionKey Characteristics
Pore Formation Peptides insert into the membrane to form discrete, stable channels.Leakage of cellular contents through pores; Dissipation of ion gradients. researchgate.net
Carpet Model Peptides accumulate on and disrupt the membrane in a detergent-like manner.Membrane disintegration into micelles; No discrete pore structures formed.

The efficacy of this compound as a membrane-disrupting agent is intrinsically linked to two fundamental physicochemical properties: its cationicity and amphipathicity. imrpress.commdpi.com

Cationicity: this compound possesses a net positive charge due to the presence of basic amino acid residues. researchgate.netimrpress.com This positive charge is the primary driver for its initial electrostatic attraction to the negatively charged surfaces of microbial membranes. frontiersin.orgfrontiersin.org This interaction concentrates the peptide at the target site, away from the zwitterionic membranes of host cells, which contributes to its selective toxicity. researchgate.netresearchgate.net

Amphipathicity: The peptide has the propensity to fold into a structure where hydrophobic (water-repelling) and hydrophilic (water-attracting) amino acid residues are segregated on opposite faces. imrpress.commdpi.com This amphipathic conformation is crucial after the initial electrostatic binding. frontiersin.org The hydrophobic face inserts into the non-polar lipid core of the bacterial membrane, while the hydrophilic, cationic face remains associated with the lipid head groups and the aqueous environment. researchgate.net This insertion process is the key step that destabilizes the bilayer, leading to permeabilization and disruption. frontiersin.orgnih.gov A proper balance between these properties is essential; excessive hydrophobicity can lead to increased toxicity against host cells. frontiersin.org

Table 2: Key Physicochemical Properties of this compound for Membrane Interaction

PropertyRole in Antimicrobial ActionSupporting Evidence
Cationicity (Net Positive Charge) Mediates initial electrostatic attraction to negatively charged microbial membranes. frontiersin.orgfrontiersin.orgAMPs are generally cationic (+2 to +9), which is a prerequisite for their lytic activity. imrpress.commdpi.com
Amphipathicity Allows for the insertion of the peptide's hydrophobic regions into the lipid bilayer, causing disruption. researchgate.netfrontiersin.orgThe ability to form an amphipathic α-helix upon interacting with a membrane is a common feature of frog skin AMPs. imrpress.commdpi.com

Mechanistic Models of Membrane Permeabilization and Disruption (e.g., Pore Formation, Carpet Model)

Modulation and Interference with Intracellular Physiological Processes

Following membrane permeabilization, this compound can gain entry into the microbial cytoplasm and interact with intracellular components. researchgate.netimrpress.com These intracellular actions are often considered a secondary consequence of membrane disruption but contribute to ensuring cell death. The collapse of the membrane potential and the influx/efflux of molecules disrupt the cell's ability to perform essential anabolic processes. researchgate.net

While the primary target of this compound is the cell membrane, some AMPs have been shown to exert their effects by binding to intracellular macromolecules like DNA and RNA. researchgate.netcpu-bioinfor.org This interaction can interfere with crucial cellular processes. The cationic nature of the peptide could facilitate binding to the negatively charged phosphate (B84403) backbone of nucleic acids. Such binding could physically block the template, preventing the binding of polymerases and other enzymes required for DNA replication and transcription, thus halting cell division and growth. While this is a plausible mechanism for some AMPs, specific studies confirming direct binding of this compound to nucleic acids and subsequent inhibition of DNA synthesis are not extensively documented.

Protein synthesis is a fundamental and energy-intensive process essential for cell survival. ebsco.comwikipedia.org The disruption of the cell membrane by this compound leads to a catastrophic loss of the proton motive force and leakage of essential ions and ATP. researchgate.net This metabolic collapse would indirectly but effectively shut down energy-dependent processes like protein synthesis. nih.gov Furthermore, the influx of the peptide itself and other extracellular components could directly interfere with the ribosomal machinery or lead to the degradation of mRNA. nih.gov While some antimicrobial agents specifically target components of the protein synthesis pathway, for this compound, the inhibition is more likely a downstream effect of the loss of cellular integrity rather than a specific interaction with ribosomes or translation factors. researchgate.netplos.org

Table 3: Potential Intracellular Mechanisms of Action

Intracellular Target/ProcessPutative MechanismStatus for this compound
Nucleic Acids (DNA/RNA) Electrostatic binding to the phosphate backbone, inhibiting replication and transcription. researchgate.netPlausible for cationic peptides, but not specifically demonstrated for this compound.
Protein Synthesis Indirect inhibition due to dissipation of membrane potential, ATP leakage, and loss of cellular integrity. researchgate.netnih.govConsidered a likely secondary effect of membrane disruption.
Enzymatic Activity Non-specific inhibition due to leakage of enzymes/substrates and disruption of the intracellular environment. longdom.orgConsidered a likely secondary effect of membrane disruption.

Interference with Chaperone-Assisted Protein Folding

While many antimicrobial peptides are known for disrupting cell membranes, a growing body of evidence suggests that some can translocate into the bacterial cytoplasm and inhibit vital intracellular processes. nih.govresearchgate.net One such sophisticated mechanism is the interference with chaperone-assisted protein folding. Chaperone proteins, such as the heat shock protein DnaK, are essential for the correct folding of newly synthesized or stress-denatured proteins in bacteria. nih.govresearchgate.net

Certain proline-rich AMPs, like pyrrhocoricin, have been shown to specifically bind to the bacterial DnaK protein. nih.govnih.gov This interaction can inhibit the chaperone's ATPase activity, which is crucial for its function. By binding to DnaK, these peptides can effectively prevent the proper folding and assembly of essential proteins, leading to a cascade of malfunctions and ultimately, cell death. researchgate.netnih.gov This targeted inhibition of a specific intracellular component represents a more subtle mechanism than gross membrane lysis. asm.org

Although this intracellular targeting of chaperone machinery is a known mechanism for peptides like pyrrhocoricin and drosocin, specific studies demonstrating that this compound utilizes this pathway have not been extensively reported. nih.gov The potential for this compound to have intracellular targets remains an area for future investigation, which could reveal additional layers to its mode of action beyond membrane disruption.

Inhibition of Cytoplasmic Membrane Septum Formation and Cell Wall Synthesis

The integrity of the bacterial cell wall and the proper formation of the division septum are critical for bacterial survival and proliferation. Several antimicrobial peptides are known to interfere with these processes. nih.govnih.gov The primary mechanism often involves either direct interaction with components of the cell wall synthesis machinery or indirect disruption as a consequence of membrane permeabilization. ubc.ca

The synthesis of peptidoglycan, the main component of the bacterial cell wall, is a complex, energy-dependent process that occurs at the cell membrane. Antimicrobial peptides that disrupt the membrane's structural integrity or dissipate the membrane potential can consequently halt cell wall synthesis. researchgate.net Furthermore, some peptides, like nisin, have a more specific action, binding directly to Lipid II, a key precursor molecule in the peptidoglycan synthesis pathway, thereby directly inhibiting the construction of the cell wall and leading to cell death. ubc.ca

Inhibition of cell division can occur through the disruption of the Z-ring, a structure composed of the FtsZ protein that forms at the future division site. The proper assembly and function of the Z-ring and associated proteins to form the septum are dependent on a stable and energized cytoplasmic membrane. Peptides that cause membrane depolarization or leakage can prevent the localization or function of these crucial division proteins, leading to filamentation (inability of the cell to divide) and eventual lysis. ubc.caasm.org While the primary mechanism of action for this compound is widely considered to be membrane permeabilization, this action would invariably lead to the secondary inhibition of vital, membrane-associated processes such as cell wall synthesis and septum formation. researchgate.netimrpress.com

Advanced Mechanistic Investigation Techniques

To elucidate the precise molecular mechanisms by which this compound and other antimicrobial peptides act, researchers employ a variety of sophisticated biophysical and imaging techniques. These methods allow for the real-time observation and quantification of the peptide's effects on bacterial cells.

Bacterial Membrane Permeability Assays (e.g., SYTOX Green Nucleic Acid Uptake)

A primary method to determine if a peptide disrupts the bacterial cytoplasmic membrane is through a permeability assay using fluorescent dyes. The SYTOX Green assay is a widely used and effective tool for this purpose. nih.gov

SYTOX Green is a high-affinity nucleic acid stain that cannot cross the intact membrane of a healthy, live cell. thermofisher.comthermofisher.com However, when a peptide like this compound compromises the membrane, creating pores or causing significant damage, the dye can enter the cell. Once inside, it binds to the cell's nucleic acids (DNA and RNA), and this binding results in a dramatic increase—over 500-fold—in its fluorescence intensity. thermofisher.com By measuring this increase in fluorescence over time using a fluorometer, researchers can quantify the extent and rate of membrane permeabilization. This technique has been successfully used to demonstrate the membrane-disrupting activity of peptides closely related to this compound, such as Palustrin-2ISb, confirming a membrane permeabilization mode of action. nih.gov

Table 1: Interpretation of SYTOX Green Assay Results

ObservationInterpretationImplication for Mechanism
Low/No Fluorescence The cell membrane remains intact.The peptide does not cause significant membrane permeabilization at the tested concentration.
High Fluorescence The cell membrane is compromised, allowing SYTOX Green to enter and bind to nucleic acids.The peptide's mechanism of action involves membrane disruption, leading to cell death.

Flow Cytometric Analysis for Cellular Interaction and Integrity

Flow cytometry is a powerful technique that allows for the rapid analysis of the physical and chemical characteristics of thousands of cells per second. thermofisher.com In the context of antimicrobial peptide research, it is used to obtain quantitative data on how compounds affect a bacterial population.

When combined with fluorescent viability dyes like SYTOX Green, flow cytometry can precisely distinguish between live cells (intact membranes, no fluorescence) and dead or dying cells (compromised membranes, high fluorescence). thermofisher.com As a cell suspension treated with this compound passes through the flow cytometer's laser, the instrument records the fluorescence emission from each individual cell. This allows researchers to generate histograms that show the percentage of the bacterial population that has been affected by the peptide over time and at different concentrations. This high-throughput method provides robust statistical data on the peptide's bactericidal activity and its effect on cellular integrity.

Confocal Fluorescence Microscopy for Subcellular Localization Studies

To understand whether an antimicrobial peptide acts exclusively on the membrane or needs to enter the cell to find intracellular targets, it is crucial to visualize its location. Confocal fluorescence microscopy is an advanced imaging technique that provides high-resolution, optically sectioned images of a specimen, eliminating out-of-focus blur. integratedoptics.comevidentscientific.comuclouvain.be This capability is ideal for determining the subcellular localization of molecules. uclouvain.be

For these studies, the this compound peptide would be chemically tagged with a fluorescent molecule (a fluorophore). These labeled peptides are then incubated with bacterial cells. Using the confocal microscope, researchers can capture detailed images and even 3D reconstructions showing precisely where the peptide accumulates. uclouvain.be For example, the fluorescence might be seen localized exclusively on the bacterial membrane, which would support a membrane-disruption model. Alternatively, the fluorescence could be observed accumulating within the cytoplasm, suggesting the peptide has translocated across the membrane to engage with internal targets, such as ribosomes or DNA. imrpress.comnih.gov This technique is therefore indispensable for distinguishing between membrane-active and intracellular-acting mechanisms.

Table 2: Summary of Advanced Mechanistic Investigation Techniques

TechniquePrincipleInformation Gained
Bacterial Membrane Permeability Assay (SYTOX Green) A membrane-impermeant dye fluoresces brightly upon entering a compromised cell and binding to nucleic acids.Quantifies the degree and kinetics of membrane permeabilization caused by the peptide.
Flow Cytometric Analysis High-throughput analysis of individual cells based on light scatter and fluorescence.Provides statistical data on the percentage of live vs. dead cells in a population after peptide treatment.
Confocal Fluorescence Microscopy High-resolution optical imaging with rejection of out-of-focus light.Visualizes the precise subcellular localization of a fluorescently-labeled peptide (e.g., on the membrane or in the cytoplasm).

Structure Activity Relationship Sar Studies of Nigrocin 2isb and Its Analogues

Rational Design and Chemical Synthesis of Nigrocin-2ISb Analogues and Derivatives

The rational design of this compound analogues is guided by the goal of enhancing its therapeutic properties, such as increasing antimicrobial efficacy while minimizing toxicity. This process often involves computational predictions of secondary structure and physicochemical properties to inform the synthesis of promising candidates. nih.gov

Solid-Phase Peptide Synthesis (SPPS) Methodologies (e.g., Fmoc Chemistry)

The chemical synthesis of this compound and its analogues is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS). nih.gov A common and effective method employed is Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This technique involves the sequential addition of amino acids to a growing peptide chain that is anchored to a solid resin support. researchgate.net The Fmoc protecting group, which masks the N-terminus of the amino acid, is removed at each step with a mild base, typically piperidine, allowing for the next amino acid to be coupled. nih.gov This iterative process continues until the desired peptide sequence is assembled. The use of rink amide resin is common for producing C-terminally amidated peptides, a modification often seen in natural AMPs. researchgate.net

Truncation and Deletion Analyses (e.g., C-terminal deletions, 'Rana Box' removal)

Truncation and deletion analyses are employed to identify the minimal functional domain of this compound and to assess the role of specific regions, such as the C-terminal "Rana box". nih.govnih.gov The "Rana box" is a conserved C-terminal cyclic motif found in many frog-derived antimicrobial peptides. nih.govmdpi.com Studies on Nigrocin-2 (B1578548) family peptides and their analogues have yielded varied results regarding the importance of this motif.

For example, the deletion of the "Rana box" in Nigrocin-HL and brevinin-2GHk did not significantly impact their antimicrobial activities and even led to decreased hemolytic activity. mdpi.com In contrast, a truncated version of Nigrocin-PN, named Nigrocin-M2, where the "Rana box" was deleted, showed a dramatic decrease in antimicrobial abilities, highlighting the importance of this motif for the bactericidal function of some Nigrocin-2 family members. nih.gov Similarly, deleting the C-terminal seven amino acids of palustrin-2ISb, a related peptide, resulted in an analogue with comparable antimicrobial activity to the parent peptide. nih.gov These findings suggest that the role of the "Rana box" can be peptide-specific. nih.govmdpi.comresearchgate.net

Impact of Structural Modifications on Antimicrobial Potency and Spectrum

Structural modifications of this compound and its analogues have a profound impact on their antimicrobial potency and spectrum of activity. These alterations can affect how the peptide interacts with microbial membranes, which is often the primary mechanism of action. nih.gov

Influence of Peptide Charge and Hydrophobic Residue Content

The net positive charge and the content of hydrophobic residues are critical determinants of the antimicrobial activity of this compound analogues. researchgate.net Most antimicrobial peptides carry a net positive charge, which facilitates their initial interaction with the negatively charged components of microbial cell membranes. nih.gov Increasing the cationic charge, often by substituting neutral or acidic amino acids with basic residues like lysine, can enhance antimicrobial potency, particularly against Gram-negative bacteria. researchgate.net

Hydrophobicity, on the other hand, is crucial for the peptide's ability to insert into and disrupt the microbial membrane. researchgate.net A well-defined hydrophobic face on an α-helical structure is a key factor for antimicrobial activity. researchgate.net However, a balance must be struck, as increased hydrophobicity can also lead to higher hemolytic activity, a measure of toxicity towards red blood cells. researchgate.net For example, in brevinin-2 (B1175259) peptides, replacing phenylalanine with the less hydrophobic leucine (B10760876) resulted in lower toxicity. researchgate.net

The following table summarizes the antimicrobial activity of Nigrocin-PN and its analogues, Nigrocin-M1 (leucine substituted) and Nigrocin-M2 (truncated), against various microorganisms.

PeptideS. aureus (MIC, µM)E. faecalis (MIC, µM)E. coli (MIC, µM)K. pneumoniae (MIC, µM)P. aeruginosa (MIC, µM)C. albicans (MIC, µM)
Nigrocin-PN 32646464128128
Nigrocin-M1 32>25664128>256128
Nigrocin-M2 >512>512>512>512>512>512
Data sourced from a study on a novel antimicrobial peptide from Pelophylax nigromaculatus. nih.gov

Significance of Disulfide Bridges and Cyclic Motifs on Activity

The disulfide bridge that forms the cyclic "Rana box" motif in this compound and related peptides can have a variable impact on antimicrobial activity. In some cases, the disulfide bond is crucial for maintaining the optimal conformation required for potent activity. nih.gov For other peptides, however, the disulfide bridge appears to be dispensable for antimicrobial action, although it may influence other properties like stability or toxicity. nih.govmdpi.com

Studies on Nigrocin-HL showed that eliminating the disulfide bond by replacing cysteine residues did not compromise its antibacterial ability. nih.gov In another instance, the removal of the "Rana box" from a palustrin-2ISb analogue was found to have little influence on its antimicrobial activity. nih.gov Conversely, for Nigrocin-PN, the disruption of the disulfide bond in the Nigrocin-M1 analogue led to a loss of potency against certain Gram-negative bacteria, and the complete removal of the "Rana box" in Nigrocin-M2 resulted in a near-total loss of antimicrobial function. nih.gov This indicates that while the cyclic structure is not universally essential, it plays a critical role in the activity of specific Nigrocin family members. nih.govnih.gov

Effects of N-terminal and C-terminal Modifications on Bioactivity

The biological activity of antimicrobial peptides (AMPs) like this compound is intricately linked to their primary and secondary structures. Modifications at the N-terminal and C-terminal ends can significantly influence their potency, spectrum of activity, and toxicity. Structure-activity relationship (SAR) studies on Nigrocin-2 family peptides and other related AMPs from the Ranidae family have provided valuable insights into the functional roles of these terminal regions.

N-terminal Modifications

Research on Nigrosin-6VL, a related peptide from the golden cross band frog, has demonstrated the impact of N-terminal substitutions. In one study, the N-terminus was modified by replacing glycine (B1666218) (Gly) with alanine (B10760859) (Ala) to enhance its potential to form a helical structure, or by adding an arginine (Arg) residue to increase the net positive charge. nih.gov These modifications resulted in a notable improvement in antimicrobial effects compared to the parent peptide, particularly against Gram-negative bacteria like E. coli. nih.gov

Table 1: Effects of N-terminal Modifications on the Bioactivity of Nigrosin-6VL Analogues

PeptideModificationMIC (µM) against E. coli
Nigrosin-6VL Parent Peptide>128
2170-R Addition of N-terminal Arginine32
2170-A Replacement of Glycine with Alanine64

Data sourced from a study on Nigrosin-6VL. nih.gov

C-terminal Modifications

The C-terminus of Nigrocin-2 peptides and many other AMPs from the Rana genus features a highly conserved cyclic motif known as the 'Rana box'. Current time information in Bangalore, IN. This structure consists of a heptapeptide (B1575542) loop formed by a disulfide bridge between two cysteine residues. nih.gov The role of the Rana box has been a subject of extensive investigation, with its removal or modification leading to significant changes in bioactivity and toxicity.

Studies on nigrocin-HL, a peptide from the skin of Hylarana latouchii, have shown that the Rana box is not essential for its antimicrobial activity. An analogue named nigrocin-HLD, which had the C-terminal Rana box deleted, displayed similar antimicrobial efficiency against several microbes as the parent peptide. google.com

Further modifications targeting this region have yielded even more promising results. When the Rana box of nigrocin-HL was substituted with a single, C-terminally amidated phenylalanine residue to create an analogue named nigrocin-HLM, a dramatic increase in potency was observed. google.com Nigrocin-HLM exhibited significantly enhanced activity against S. aureus, E. coli, and C. albicans, and importantly, it gained high potency against antibiotic-resistant strains like methicillin-resistant S. aureus (MRSA). google.com This modification also led to a significant reduction in hemolytic activity and cytotoxicity. google.com The C-terminal amidation, a common modification, neutralizes the negative charge of the terminal carboxyl group, which can prevent enzymatic degradation and enhance bioactivity. sigmaaldrich.commdpi.com

However, the function of the Rana box can be peptide-dependent. While its removal or modification in some nigrocins and brevinins enhances the therapeutic profile, in other peptides like Nigrocin-PN, the disulfide bridge within the Rana box was found to be pivotal for reducing toxicity and maintaining bioactivity. nih.govfrontiersin.org

Table 2: Effects of C-terminal Modifications on the Bioactivity of Nigrocin-HL Analogues

PeptideModificationMIC (µM) against S. aureusMIC (µM) against E. coliMIC (µM) against C. albicans
Nigrocin-HL Parent Peptide64128128
Nigrocin-HLD "Rana box" deleted64128128
Nigrocin-HLM "Rana box" substituted with Phe-NH₂488

Data sourced from a study on Nigrocin-HL. google.com

Development of Design Principles for Optimizing this compound Activity

Based on the structure-activity relationship studies of this compound and its analogues, several key design principles have emerged for optimizing its therapeutic potential. These principles focus on enhancing antimicrobial potency while minimizing toxicity to host cells.

Modulation of C-terminal Structure: The C-terminal Rana box is a primary target for optimization. Replacing this cyclic structure with a short, hydrophobic, and amidated residue, such as phenylalanine-amide, has proven to be a highly effective strategy. google.com This modification can significantly broaden the antimicrobial spectrum to include drug-resistant pathogens and concurrently decrease hemolytic and cytotoxic effects. google.com Therefore, simplification of the C-terminus is a promising approach to generate more potent and safer this compound analogues.

Enhancement of N-terminal Cationicity and Helicity: Increasing the net positive charge at the N-terminus, for instance by introducing cationic residues like arginine, can bolster antimicrobial activity, especially against Gram-negative bacteria. nih.gov Furthermore, strategic substitution of amino acids (e.g., Glycine to Alanine) to promote a more stable α-helical conformation in the N-terminal region can also contribute to enhanced bioactivity. nih.gov

Peptide Truncation: Shortening the peptide sequence, particularly by removing non-essential domains like the Rana box, can be a viable strategy. Current time information in Bangalore, IN. Truncation can reduce the cost of synthesis, a significant factor for the development of peptide-based therapeutics, without compromising, and in some cases even enhancing, the desired biological activity. google.com

By applying these design principles, it is possible to rationally engineer this compound analogues with superior therapeutic profiles, paving the way for their potential development as novel antimicrobial agents.

Computational and Theoretical Investigations of Nigrocin 2isb

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations offer a dynamic perspective on how Nigrocin-2ISb interacts with its environment, particularly with bacterial membranes and potential molecular targets.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies can elucidate its binding mode to microbial cell components or specific protein targets. While specific docking studies for this compound are not extensively detailed in the provided literature, the general approach involves docking the peptide with bacterial proteins like dihydropteroate (B1496061) synthase (DHPS) to understand the interaction modes. science.gov For other antimicrobial agents, molecular docking has revealed exceptional binding affinities to bacterial proteins, which is a key indicator of potent antibacterial and antifungal activities. nih.gov

Molecular dynamics (MD) simulations provide detailed information about the conformational changes of a peptide and its interactions with a membrane or target protein over time. For antimicrobial peptides, MD simulations are crucial for visualizing the mechanism of membrane disruption. These simulations can confirm the stability of peptide-target complexes and reveal the therapeutic potential. nih.gov While specific MD simulation data for this compound is not available, studies on other peptides, such as the designed peptide adepantin, utilize MD simulations to assess their antimicrobial activity and design. researchgate.net

Molecular Docking Studies for Ligand-Target Interactions

Prediction of Structural and Functional Attributes

Predictive algorithms play a significant role in forecasting the structural features and physicochemical properties of this compound, which are closely linked to its biological activity.

The secondary structure of antimicrobial peptides is a key determinant of their function. Web-based servers and algorithms are commonly used to predict these structures. For instance, the Heliquest program is utilized to predict the physicochemical properties and helical wheel projections of peptides, which gives an indication of their amphipathic nature. mdpi.com Although a specific analysis for this compound is not provided, the secondary structures of related peptides are examined using circular dichroism (CD) spectroscopy in different solvent environments (aqueous vs. membrane-mimicking) to complement computational predictions. nih.gov These analyses help in understanding the conformational changes the peptide undergoes upon interacting with a microbial membrane. nih.gov

Several physicochemical properties are critical for the bioactivity of antimicrobial peptides, including charge, hydrophobicity, and stability. Software like the Scientific DataBase Maker can be used to determine these properties. tandfonline.com For this compound and other anti-MRSA peptides, a positive net charge is a common feature, which facilitates interaction with negatively charged bacterial surfaces. tandfonline.com The instability index is another calculated parameter, with a value below 40 suggesting the peptide is stable. tandfonline.com

The following table summarizes key physicochemical parameters for this compound and a related peptide, Palustrin-2ISb, which are often calculated using theoretical methods.

PeptideAmino Acid SequenceNet ChargeHydrophobicity (H)Instability Index
This compound GILGTVFKAGKGIVCGLTGLC+2-< 40 tandfonline.com
Palustrin-2ISb GLWNSIKIAGKKLFVNVLDKIRCKVAGGCKTSPDVE+5--

Data for net charge and instability index of this compound are based on general findings for anti-MRSA peptides. tandfonline.com

In Silico Secondary Structure Prediction Algorithms

Quantum Chemical Calculations and Electronic Structure Analysis for Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure of molecules and predict their reactivity. nih.govplos.org These methods can provide insights into the distribution of charges within the peptide and identify regions that are likely to be involved in chemical reactions or interactions with other molecules. nih.gov While specific quantum chemical studies on this compound were not found in the search results, this approach is used for other bioactive molecules to correlate electronic properties with biological activity. nih.gov For instance, DFT can be used to calculate molecular orbitals (like HOMO and LUMO) and their energy gaps, which are indicators of chemical reactivity and kinetic stability. plos.org Such calculations for this compound could help in understanding its mechanism of action at an electronic level and in designing new peptides with enhanced reactivity towards microbial targets.

Application of Bioinformatic Tools and Databases for Comparative Studies and Sequence Analysis

The computational and theoretical investigation of this compound heavily relies on a suite of bioinformatic tools and databases that enable detailed sequence analysis and comparative studies. These resources are crucial for determining its evolutionary relationships, functional domains, and structural characteristics.

Key to the analysis of this compound is its entry in the Universal Protein Resource (UniProt) database, under the accession number F1T157. uniprot.org This curated entry serves as a centralized hub of information, compiling data from various other databases and literature. The protein consists of a 66-amino acid sequence derived from Odorrana ishikawae (Ishikawa's frog). uniprot.org

Sequence information for this compound is also archived in several major nucleotide sequence databases, including GenBank, the European Molecular Biology Laboratory (EMBL), and the DNA Data Bank of Japan (DDBJ) under the accession number AB602059. uniprot.org The corresponding protein sequence is identified by the accession BAK08589.1 in these databases. uniprot.org

Comparative studies are facilitated by bioinformatic tools such as the Basic Local Alignment Search Tool (BLAST), which has been used to identify homologous peptides. researchgate.netscience.govscience.gov For instance, the primary structure of this compound suggests a close evolutionary relationship with antimicrobial peptides from other Asian odorous frogs, such as Odorrana grahami and Odorrana hosii. researchgate.netscience.govscience.gov Such analyses are fundamental in classifying this compound within the broader family of amphibian defense peptides. uniprot.org

Family and domain analysis is performed using databases like InterPro and Pfam. These resources help in identifying conserved domains and classifying proteins into families. This compound is classified within the Nigrocin family (IPR032749) and contains a Frog antimicrobial propeptide domain (IPR004275). uniprot.org The Pfam database further identifies the Antimicrobial22 (PF16047) and FSAP_sig_propep (PF03032) domains within the this compound sequence. uniprot.org These classifications are based on sequence similarity and the presence of characteristic motifs.

The precursor protein of this compound, as determined by cDNA cloning and sequence analysis, reveals a typical structure for amphibian antimicrobial peptides. researchgate.net This includes a signal peptide, an N-terminal acidic propeptide region, and the C-terminal mature peptide. uniprot.orgresearchgate.net Bioinformatic analysis of the sequence has identified a signal peptide spanning amino acids 1-22 and a propeptide from positions 23-43, which is removed to form the mature peptide. uniprot.org

Table 1: this compound Database Identifiers

Database Accession Number
UniProtKB/Swiss-Prot F1T157
EMBL/GenBank/DDBJ (Nucleotide) AB602059
EMBL/GenBank/DDBJ (Protein) BAK08589.1

Table 2: this compound Protein Family and Domain Information

Database ID Description
InterPro IPR032749 Nigrocin
InterPro IPR004275 Frog_antimicrobial_propeptide
Pfam PF16047 Antimicrobial22

Table 3: Comparative Analysis of Nigrocin Peptides

Peptide Organism UniProt Accession Key Bioinformatic Findings
This compound Odorrana ishikawae F1T157 Belongs to the Nigrocin family; contains a C-terminal ranabox domain. uniprot.org
Nigrocin-2HSb Odorrana hosii P0C8U1 Shows sequence similarity to the brevinin subfamily of the frog skin active peptide (FSAP) family. uniprot.org

Evolutionary Biology and Biodiversity of Nigrocins

Phylogenetic Relationships within the Nigrocin Peptide Family

The nigrocin family of peptides was first identified in the Korean frog Pelophylax nigromaculatus (formerly Rana nigromaculata). longdom.orgresearchgate.net These lysine-rich peptides are characterized by a conserved C-terminal region containing a disulfide bond, often referred to as the "Rana box". longdom.orgresearchgate.netfrontiersin.org While Nigrocin-1 shares significant sequence similarity with the brevinin-2 (B1175259) family, Nigrocin-2 (B1578548) peptides show low homology to other known peptide families from Ranidae, suggesting a distinct evolutionary lineage. researchgate.net

Phylogenetic analyses based on the cDNA sequences of AMPs from various frog species have helped to elucidate the relationships within the nigrocin family. mdpi.com For instance, a study on three partially sympatric frog species in Northeast Asia (Rana dybowskii, Rana amurensis, and Pelophylax nigromaculatus) revealed several novel nigrocin clades, named nigrocin-2N through nigrocin-7N in P. nigromaculatus. mdpi.com These analyses indicate that while all AMPs are phylogenetically related, their diversification is not strictly linked to the speciation process of the host frogs. mdpi.com Instead, the expansion of family members appears to facilitate the diversification and acquisition of new functions. mdpi.com

Comparative Analysis of Nigrocin-2ISb Homologues Across Diverse Odorrana Species and Other Amphibian Genera

Nigrocin-2 peptides are particularly abundant and structurally diverse within the Odorrana genus of Asian ranid frogs. researchgate.netnih.gov this compound was specifically isolated from the endangered Ishikawa's frog, Odorrana ishikawae, which is endemic to the Japanese islands of Amami and Okinawa. cpu-bioinfor.orgnih.gov In the same species, another homologue, Nigrocin-2ISa, was also identified. nih.gov The primary structures of these peptides suggest a close evolutionary relationship with those found in other Asian odorous frogs, such as Odorrana grahami and Odorrana hosii. nih.gov

Homologues of this compound have been identified in a range of Odorrana species, highlighting the widespread distribution of this peptide subfamily. These include:

Odorrana grahami : Nigrocin-2GRa-c, Nigrocin-OG12, and Nigrocin-20. researchgate.netresearchgate.net

Odorrana livida : Nigrocin-2LVa and -b. researchgate.netresearchgate.net

Odorrana schmackeri : Nigrocin-2SCa, -b, and -c. researchgate.netresearchgate.net

Odorrana versabilis : Nigrocin-2VB. researchgate.netresearchgate.net

Odorrana hejiangensis : Nigrocin-2HJ. researchgate.netresearchgate.net

The following table provides a comparative look at this compound and some of its known homologues.

Peptide NameSpecies of OriginAmino Acid Sequence
This compound Odorrana ishikawaeGILGTVFKAGKGIVCGLTGLC
Nigrocin-2ISc Odorrana ishikawaeGILSTVFKAGKGIVCGLSGLC
Nigrocin-2GRb Odorrana grahamiGLFGKILGVGKKVLCGLSGMC

Data sourced from multiple studies. imrpress.comcpu-bioinfor.org

This diversity within a single genus underscores the rapid evolution of these peptides, likely driven by the need to combat a wide array of local pathogens.

Evolutionary Conservation and Diversification of AMP Sequences and Structural Motifs

The evolution of amphibian AMPs is a dynamic process involving various genetic mechanisms. The diversification of nigrocin sequences is thought to arise from point mutations, insertions, deletions, and the "shuffling" of oligonucleotide sequences. capes.gov.br This leads to a high degree of sequence variation, even among closely related species. imrpress.com

Analysis of the nucleotide sequences of AMP genes reveals that most are under negative selection, suggesting that their primary functions are being maintained. mdpi.com However, the high diversity within AMP families points to a process of continuous adaptation and refinement of their antimicrobial capabilities. mdpi.com

Ecological Significance of Nigrocins in Amphibian Innate Immunity and Defense Mechanisms

Amphibian skin is a mucosal surface constantly exposed to a microbially rich environment, making it a critical first line of defense against pathogens. nih.gov The AMPs secreted onto the skin, including nigrocins, are essential components of this innate immune system. nih.govresearchgate.netsemanticscholar.org These peptides provide rapid, broad-spectrum protection against a wide range of microorganisms, including bacteria (both Gram-positive and Gram-negative) and fungi. imrpress.comresearchgate.netnih.gov

The diversity of AMPs within a single frog species is thought to be an evolutionary adaptation to the diversity of microorganisms in its environment. capes.gov.br A single species may produce a "cocktail" of 10-20 different AMPs, each with a distinct sequence, structure, and spectrum of activity. imrpress.com This arsenal (B13267) of peptides allows the frog to effectively defend itself against a complex and evolving community of pathogens. mdpi.com

Nigrocins, like other AMPs, typically function by disrupting the cell membranes of microbes, leading to cell death. imrpress.comresearchgate.net This mechanism of action makes it difficult for pathogens to develop resistance. imrpress.com The antimicrobial mechanisms of peptides from Odorrana grahami, a species rich in nigrocins, have been shown to include forming pores in cell walls, causing the cell wall to peel off, and inducing DNA condensation. capes.gov.br

Future Perspectives in Nigrocin 2isb Research

Application of Advanced Spectroscopic and Structural Biology Techniques for Atomic-Resolution Characterization

A precise understanding of a peptide's three-dimensional structure is fundamental to elucidating its mechanism of action. For Nigrocin-2ISb, future research must move beyond initial structural predictions to achieve atomic-resolution characterization in various environments. While techniques like circular dichroism (CD) spectroscopy have been used to study the secondary structure of other nigrocin-2 (B1578548) peptides, revealing a propensity for α-helical structures in membrane-mimicking environments like trifluoroethanol (TFE) and sodium dodecyl sulfate (B86663) (SDS) micelles, more advanced methods are needed. researchgate.net

Future investigations should employ high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. Solution NMR can determine the high-resolution structure of this compound in different solvent systems that mimic aqueous and membrane environments. Furthermore, solid-state NMR (ssNMR) represents a powerful, albeit challenging, technique to study the peptide's structure and orientation directly within lipid bilayers, providing unparalleled insight into its membrane-interactive state. Cryo-electron microscopy (cryo-EM) could also be employed to visualize the pores or channels formed by this compound in microbial membranes.

TechniqueApplication for this compound ResearchPotential Insights
High-Resolution NMR Determine 3D structure in solution (e.g., TFE, SDS/DPC micelles).Precise folding, key residue contacts, and conformational dynamics.
Solid-State NMR (ssNMR) Characterize the structure and topology of the peptide when bound to or inserted into lipid bilayers.Atomic-level details of peptide-membrane interactions and orientation.
X-ray Crystallography Obtain a static, high-resolution 3D structure of the peptide.Definitive atomic coordinates, though challenging for a flexible peptide.
Cryo-Electron Microscopy Visualize peptide-induced structures (e.g., pores, channels) in model membranes.Supramolecular assembly and mechanism of membrane disruption.
Advanced Mass Spectrometry Utilize techniques like Ion Mobility-Mass Spectrometry (IM-MS) to study conformational states.Separate and analyze different structural isomers or conformers in the gas phase. researchgate.net

Integration of Multi-Omics Data (Genomics, Transcriptomics, Proteomics, Peptidomics) for a Holistic Understanding

The initial discovery of this compound was a direct result of a multi-omics approach, combining the analysis of the peptide itself (peptidomics) with the study of its genetic blueprint (molecular cloning). researchgate.net A future, more integrated multi-omics strategy will be crucial for a holistic understanding of this compound's biological role. Peptidomic analysis of skin secretions from Odorrana ishikawae under various stimuli (e.g., stress, infection) can reveal how the expression and processing of this compound are regulated. researchgate.net

Transcriptomic analysis (RNA-Seq) of the frog's skin glands can quantify the expression levels of the gene encoding the this compound precursor and other co-expressed AMPs, providing insight into the coordinated "anti-infection arsenal" of the frog. researchgate.net Proteomics can identify the full suite of mature proteins in the skin secretion, placing this compound within a broader functional context. researchgate.net By integrating these datasets, researchers can build a comprehensive model of the peptide's lifecycle—from gene transcription and protein translation to post-translational modification, storage, and secretion—and understand its role within the frog's innate immune system. science.gov

Development of Novel Biosynthesis and Production Platforms for this compound and its Analogues

Reliance on isolation from its natural source, an endangered frog, is not a viable strategy for producing this compound for research or therapeutic development. science.gov While chemical synthesis of peptide replicates is feasible, it can be costly for large-scale production. researchgate.net Future research must therefore focus on developing robust and scalable biosynthesis platforms.

The successful cloning of the cDNA encoding the this compound precursor provides the necessary sequence information for recombinant production. science.gov Novel production platforms could include:

Microbial Expression Systems: Engineering bacteria like E. coli or yeast such as Pichia pastoris to produce this compound, often as a fusion protein to mitigate toxicity to the host cell, followed by cleavage and purification.

Molecular Farming: Developing transgenic plants or algae to serve as bio-factories for the peptide, a strategy being explored for other AMPs like LL-37. science.gov

Cell-Free Synthesis Systems: Using in vitro transcription and translation systems to produce the peptide, which avoids issues of host cell toxicity and can be adapted for high-throughput production of analogues. researchgate.net

These platforms would not only enable the cost-effective production of this compound but also facilitate the rapid generation of structural analogues for structure-activity relationship studies.

Exploration of Unconventional Mechanistic Pathways and Target Identification

The primary mechanism of many AMPs involves the disruption of microbial cell membranes. While this is a likely pathway for this compound, its unique structural characteristics warrant a deeper investigation into its precise mechanism. Unlike many other peptides in its family, nigrocin-2 peptides lack proline residues, which may confer different structural and functional properties. researchgate.net

Future research should aim to identify the specific molecular targets of this compound. This involves moving beyond simple membrane disruption models to investigate more nuanced interactions. Advanced fluorescence microscopy and binding assays can be used to determine if the peptide interacts with specific lipid components (e.g., anionic phospholipids) in the bacterial membrane. Furthermore, studies should explore the possibility of unconventional or secondary mechanisms, such as translocation across the membrane to interact with intracellular targets (e.g., DNA, ribosomes) or the modulation of host immune responses. Identifying these specific pathways is critical for understanding its selectivity and for designing analogues with improved therapeutic indices.

Innovation in Methodologies for Comprehensive Structure-Activity Relationship Profiling

Understanding how each amino acid in this compound contributes to its antimicrobial activity is key to designing more potent and selective analogues. Early structure-activity relationship (SAR) studies have compared the activities of naturally occurring homologues. researchgate.netresearchgate.net However, future efforts must employ innovative, high-throughput methodologies for a more comprehensive SAR profile.

SPOT synthesis , a technique that generates large peptide arrays on a membrane support, could be used to rapidly synthesize hundreds of this compound variants, each with a single or multiple amino acid substitution. science.gov These arrays can then be screened for binding to microbial components or for antimicrobial activity, quickly mapping the contribution of each residue. This data can be used to build computational models to predict the activity of novel sequences. Integrating these high-throughput experimental methods with machine learning algorithms will accelerate the design-build-test-learn cycle, enabling the development of optimized this compound-based peptides with enhanced efficacy and target specificity.

Q & A

Q. How can researchers contextualize this compound’s efficacy data against existing therapeutics?

  • Methodological Answer : Perform comparative efficacy analyses using standardized metrics (e.g., therapeutic index, selectivity ratio). Use systematic review tools (e.g., PRISMA) to aggregate data from public repositories (ClinicalTrials.gov , EU Clinical Trials Register). Highlight clinical relevance by aligning findings with unmet medical needs .

Q. What strategies mitigate bias when interpreting conflicting results in this compound studies?

  • Methodological Answer : Implement double-blinded data analysis and pre-register hypotheses on platforms like Open Science Framework. Use triangulation by combining multiple data types (e.g., in vitro, in silico, in vivo) to corroborate conclusions. Disclose limitations (e.g., sample size, model relevance) transparently .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.